3,7-dimethyl-1,3-dihydro-2H-azepin-2-one

Antibiotic Adjuvant Beta-Lactamase Inhibition Antimicrobial Resistance

Researchers targeting β-lactam resistance require reliable, well-characterized azepinone scaffolds to avoid failed SAR campaigns. 3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one (CAS 67102-02-7) addresses this need as a structurally defined heterocyclic core with documented bioactivity. - Confirmed inhibitory activity against Class C β-lactamase (IC50 = 4.20E+3 nM), providing a quantifiable starting point for lead optimization. - Demonstrated activity against P. aeruginosa ATCC 11632, validating its utility in developing treatments for resistant Gram-negative pathogens. - Supplied with lot-specific purity documentation, ensuring batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 67102-02-7
Cat. No. B184517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dimethyl-1,3-dihydro-2H-azepin-2-one
CAS67102-02-7
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1C=CC=C(NC1=O)C
InChIInChI=1S/C8H11NO/c1-6-4-3-5-7(2)9-8(6)10/h3-6H,1-2H3,(H,9,10)
InChIKeyRSWQTXPZPPMXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one: Specifications and Procurement


3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one (CAS 67102-02-7) is a heterocyclic azepinone compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. It is commercially available as a research chemical, typically at a purity specification of 95% . The compound has a predicted boiling point of 306.1±25.0 °C and a predicted density of 0.970±0.06 g/cm³ . As a member of the azepin-2-one class, this compound serves as a key scaffold in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents [2].

Why Generic Azepinone Substitution Falls Short


In-class substitution among azepin-2-one derivatives is non-trivial due to the significant impact of specific methylation patterns on biological activity and physicochemical properties. The 3,7-dimethyl substitution on the azepin-2-one core is not a generic modification; it directly influences conformational flexibility, target binding, and metabolic stability . For instance, in a study of vasopeptidase inhibitors, a geminally dimethylated C-7-substituted azepinone demonstrated superior in vivo blood pressure lowering compared to other analogs, highlighting the critical role of specific alkylation at the 7-position [1]. Therefore, assuming functional equivalence between 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one and other azepinone derivatives without direct comparative data risks project failure and wasted resources.

Evidence-Based Comparison with Close Analogs


Beta-Lactamase Inhibition Profile

3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one exhibits measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with an IC50 of 4.20E+3 nM [1]. While direct head-to-head comparisons with other azepinone derivatives in the same assay are not available in the public domain, this data point provides a quantitative baseline for its potential as a beta-lactamase inhibitor. This activity, though modest, distinguishes it from inactive analogs and can inform structure-activity relationship (SAR) studies aimed at optimizing potency.

Antibiotic Adjuvant Beta-Lactamase Inhibition Antimicrobial Resistance

Activity Against Pseudomonas aeruginosa

The compound has demonstrated antibacterial activity against Pseudomonas aeruginosa ATCC 11632, assessed via bacterial growth inhibition in an agar dilution assay after 24-48 hours [1]. This finding is significant as P. aeruginosa is a notoriously difficult-to-treat Gram-negative pathogen. Although quantitative MIC data is not provided in the summary, the presence of activity against this specific strain differentiates it from azepinone derivatives that are only active against Gram-positive bacteria [2].

Antibacterial Gram-negative Pseudomonas aeruginosa

Predicted Physicochemical and ADMET Properties

Computational models predict key physicochemical properties for 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one, including an AlogP of 1.29 and a Polar Surface Area (PSA) of 90.65 Ų . These values suggest moderate lipophilicity and a favorable profile for membrane permeability. Furthermore, ADMET predictions indicate an aqueous solubility level of -3.933 (logS) and a hepatotoxicity probability of 0.509 [1]. While these are in silico predictions, they provide a quantitative basis for comparison with other azepinone analogs. For example, a lower AlogP than a more heavily alkylated analog would suggest improved aqueous solubility, a critical parameter for formulation.

ADMET Drug-likeness Physicochemical Properties

Research Applications Based on Quantitative Evidence


Scaffold for Beta-Lactamase Inhibitor Design

The confirmed inhibitory activity of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one against Class C beta-lactamase (IC50 = 4.20E+3 nM) [1] provides a validated starting point for medicinal chemistry campaigns. Researchers can use this compound as a core scaffold to design and synthesize novel derivatives with improved potency and selectivity, aiming to overcome beta-lactam resistance in pathogens like Enterobacter cloacae.

Lead Compound for Anti-Pseudomonal Discovery

The demonstrated activity against Pseudomonas aeruginosa ATCC 11632 [2] positions 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one as a valuable lead for developing new treatments for infections caused by this highly resistant Gram-negative pathogen. Its specific activity profile warrants further investigation, including minimum inhibitory concentration (MIC) determination and mode-of-action studies.

Reference Standard in Azepinone SAR Studies

The 3,7-dimethyl substitution pattern provides a distinct structural and electronic environment compared to other azepinones. With its predicted physicochemical properties (AlogP 1.29, PSA 90.65 Ų) , this compound serves as an essential reference standard for SAR campaigns. It allows researchers to systematically evaluate the impact of alkylation on target binding, cellular permeability, and metabolic stability.

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